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Compound of Interest

Compound Name: Tigulixostat

Cat. No.: B3320960 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

pharmacokinetic properties of two key xanthine oxidase inhibitors, supported by experimental

data.

In the landscape of hyperuricemia and gout treatment, the development of selective xanthine

oxidase inhibitors has marked a significant therapeutic advancement. Febuxostat, a well-

established non-purine selective inhibitor, has long been a cornerstone of therapy. More

recently, Tigulixostat (also known as LC350189) has emerged as a novel non-purine selective

xanthine oxidase inhibitor, showing promise in clinical trials. This guide provides a detailed

comparison of the pharmacokinetic profiles of Tigulixostat and febuxostat, presenting key data

from clinical studies to aid in research and development decisions.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Tigulixostat and

febuxostat, derived from studies in healthy adult subjects.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Subjects
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Parameter Tigulixostat (LC350189) Febuxostat

Dose 10 mg 50 mg

Cmax (ng/mL) 180.4 ± 40.8 1035.3 ± 211.7

Tmax (hr) 1.0 (0.8 - 2.0) 1.0 (0.8 - 2.0)

AUC_last (ng·h/mL) 622.3 ± 142.1 3583.9 ± 667.1

t½ (hr) 4.1 ± 0.7 4.7 ± 0.8

Data for Tigulixostat is presented as mean ± SD, with Tmax as median (range)[1]. Data for

Febuxostat is approximated from graphical representations and reported ranges in literature[2]

[3].

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Healthy Subjects

(Day 7)

Parameter Tigulixostat (LC350189) Febuxostat

Dose (once daily) 100 mg 200 mg

Cmax,ss (ng/mL) 2581.3 ± 514.9 5092.5 ± 1014.2

Tmax,ss (hr) 1.5 (1.0 - 2.0) 1.3 (0.8 - 2.0)

AUC_tau,ss (ng·h/mL) 11098.3 ± 2219.7 23979.0 ± 4795.8

t½ (hr) 6.0 ± 1.1 7.4 ± 1.5

Data for Tigulixostat is presented as mean ± SD, with Tmax as median (range)[1]. Data for

Febuxostat is approximated from literature[2][3]. Cmax,ss: Maximum plasma concentration at

steady state; Tmax,ss: Time to reach Cmax at steady state; AUC_tau,ss: Area under the

plasma concentration-time curve over a dosing interval at steady state.

Experimental Protocols
The pharmacokinetic data presented above were primarily derived from Phase 1, randomized,

double-blind, placebo- and active-controlled, single- and multiple-ascending dose studies in
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healthy male subjects.

Study Design
For Tigulixostat (LC350189): A dose-block randomized, double-blind, active- and placebo-

controlled study was conducted. The single ascending dose (SAD) part involved oral

administration of Tigulixostat at doses ranging from 10 mg to 600 mg. The multiple ascending

dose (MAD) part involved once-daily oral administration of Tigulixostat for 7 days at doses of

100 mg, 200 mg, 400 mg, and 800 mg. In the MAD study, febuxostat 80 mg was used as an

active comparator[1]. Serial blood samples were collected at predefined time points to

determine the plasma concentrations of the drug.

For Febuxostat: A phase I, dose-escalation study was performed in healthy subjects with dose

groups ranging from 10 mg to 240 mg. Febuxostat was administered once daily. Blood and

urine samples were collected to assess the pharmacokinetics of febuxostat and its metabolites

after both single and multiple doses[2].

Bioanalytical Method for Drug Quantification
The concentration of both Tigulixostat and febuxostat in plasma samples was determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Febuxostat Quantification: Several validated LC-MS/MS methods have been published for the

quantification of febuxostat in human plasma. A common approach involves the following steps:

Sample Preparation: Protein precipitation or liquid-liquid extraction is used to isolate

febuxostat from the plasma matrix. For liquid-liquid extraction, a solvent such as diethyl ether

or methyl tert-butyl ether is used. An internal standard (e.g., febuxostat-d7 or indomethacin)

is added to the plasma sample before extraction to ensure accuracy and precision[4][5][6].

Chromatographic Separation: The extracted sample is injected into a high-performance liquid

chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase

column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile)

and an aqueous buffer (e.g., ammonium formate or formic acid)[4][7].

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass

spectrometer. The analysis is performed in the multiple reaction monitoring (MRM) mode,
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which provides high selectivity and sensitivity. For febuxostat, the precursor to product ion

transition is typically monitored at m/z 317.1 → 261.1 in positive ion mode or m/z 315.1 →

271.0 in negative ion mode[4][5][6].

While a specific, detailed protocol for the bioanalytical method for Tigulixostat is not publicly

available, the pivotal pharmacokinetic study by Yoon et al. states that plasma concentrations of

LC350189 were determined using a validated LC-MS/MS method[1].

Visualizing Key Processes
To better understand the context of these pharmacokinetic studies, the following diagrams

illustrate the mechanism of action and a generalized experimental workflow.
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Caption: Mechanism of action of Tigulixostat and Febuxostat.
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Caption: Generalized workflow for a clinical pharmacokinetic study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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